molecular formula C20H24N6O B11006879 N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B11006879
M. Wt: 364.4 g/mol
InChI Key: LVMAGJBMMKYCHR-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that features a benzimidazole and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrimidine intermediates, followed by their coupling through a piperidine linker. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Both the benzimidazole and pyrimidine rings can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or pyrimidine rings.

Scientific Research Applications

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole and pyrimidine moieties can bind to various enzymes or receptors, modulating their activity. This can lead to effects such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole and pyrimidine derivatives, such as:

  • 2-methyl-1H-benzimidazole
  • 1-methyl-1H-indol-3-yl derivatives
  • Pyrimidine-based drugs like omeprazole and pantoprazole

Uniqueness

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is unique due to its specific combination of benzimidazole and pyrimidine moieties linked through a piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H24N6O

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C20H24N6O/c1-25-17-8-3-2-7-16(17)24-18(25)9-12-21-19(27)15-6-4-13-26(14-15)20-22-10-5-11-23-20/h2-3,5,7-8,10-11,15H,4,6,9,12-14H2,1H3,(H,21,27)

InChI Key

LVMAGJBMMKYCHR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)C3CCCN(C3)C4=NC=CC=N4

Origin of Product

United States

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